molecular formula C8H11NO B13818005 3-Butyn-2-one,4-(1-pyrrolidinyl)-

3-Butyn-2-one,4-(1-pyrrolidinyl)-

Cat. No.: B13818005
M. Wt: 137.18 g/mol
InChI Key: IBZQXZXFLISRDE-UHFFFAOYSA-N
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Description

3-Butyn-2-one,4-(1-pyrrolidinyl)- is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol It is characterized by the presence of a pyrrolidine ring attached to a butynone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyn-2-one,4-(1-pyrrolidinyl)- typically involves the reaction of 3-butyn-2-one with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and may require a catalyst to facilitate the process. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

Industrial production of 3-Butyn-2-one,4-(1-pyrrolidinyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are carefully controlled to ensure consistency and purity of the final product. The compound is then purified using standard techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

3-Butyn-2-one,4-(1-pyrrolidinyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions result in the formation of various substituted derivatives .

Scientific Research Applications

3-Butyn-2-one,4-(1-pyrrolidinyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butyn-2-one,4-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in various chemical reactions through its reactive functional groups, leading to the formation of different products .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

4-pyrrolidin-1-ylbut-3-yn-2-one

InChI

InChI=1S/C8H11NO/c1-8(10)4-7-9-5-2-3-6-9/h2-3,5-6H2,1H3

InChI Key

IBZQXZXFLISRDE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C#CN1CCCC1

Origin of Product

United States

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